molecular formula C13H13N3S B3283942 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea CAS No. 77607-96-6

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

Cat. No.: B3283942
CAS No.: 77607-96-6
M. Wt: 243.33 g/mol
InChI Key: UQBBBRQRNHQHRL-UHFFFAOYSA-N
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Description

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea is an organic compound that features a pyridine ring substituted with a methyl group at the 1-position and a phenylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea typically involves the reaction of 1-methyl-2-pyridyl isothiocyanate with aniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction can be crucial in the treatment of neurological disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpyridin-2-ylidene)-3-phenylurea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.

    1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea derivatives: Compounds with various substituents on the phenyl ring or the pyridine ring.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a phenylthiourea moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1-methylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBBRQRNHQHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

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